molecular formula C20H32O2 B1676315 Mestanolone CAS No. 521-11-9

Mestanolone

Cat. No.: B1676315
CAS No.: 521-11-9
M. Wt: 304.5 g/mol
InChI Key: WYZDXEKUWRCKOB-SCWDVOOWSA-N
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Description

Mestanolone, also known as methylandrostanolone, is a synthetic anabolic-androgenic steroid. It is a derivative of dihydrotestosterone (DHT) and is known for its strong androgenic effects and weak anabolic effects. This compound was first synthesized in 1935 and introduced for medical use in the 1950s. It has been used to treat conditions such as male hypogonadism and androgen deficiencies .

Mechanism of Action

Target of Action

Mestanolone, a synthetic anabolic-androgenic steroid (AAS), primarily targets the androgen receptors within the body’s cells . These receptors are the biological target of androgens like testosterone and dihydrotestosterone (DHT) .

Mode of Action

This compound exerts its effects by mimicking the actions of natural male hormones known as androgens . By binding to androgen receptors within the body’s cells, it triggers a series of physiological responses leading to increased muscle mass, improved strength, and rapid fat loss . These effects are achieved through several mechanisms, including the promotion of protein synthesis, inhibition of protein breakdown, and regulation of fat metabolism .

Biochemical Pathways

This compound is very similar in its effects to androstanolone (dihydrotestosterone; DHT), and can be thought of as an orally active version of this AAS . Due to inactivation by 3α-hydroxysteroid dehydrogenase (3α-hsd) in skeletal muscle, this compound is described as a very poor anabolic agent, similarly to androstanolone and mesterolone .

Pharmacokinetics

This compound is orally active due to its C17α methyl group . The metabolism of this compound occurs in the liver .

Result of Action

The binding of this compound to androgen receptors triggers physiological responses that lead to increased muscle mass, improved strength, and rapid fat loss . These effects make this compound particularly valuable in strength training and bodybuilding, where it can enhance physical performance and facilitate swift gains in muscle mass .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its use is prohibited in many sports due to potential misuse and health risks . Furthermore, non-medical use of this compound is generally illicit . Despite potential benefits in physical performance, careful consideration and professional medical consultation are essential due to known and potential risks associated with this compound use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of mestanolone involves several steps. One common method starts with 4-androstene-3,17-dione (4AD) as the raw material. The process includes:

    Acid-catalyzed reaction: with triethyl orthoformate in an organic solvent such as low-carbon alcohols to obtain an etherate.

    Grignard addition reaction: with a methyl-magnesium-halide reagent in an organic solvent to form the alcohol of 17α-methyl-5α-androstanes.

    Hydrogenation: catalyzed by palladium charcoal to obtain the ketone of 3-ethyoxyl androstane.

    Acid-catalyzed hydrolysis: in organic solvents to yield this compound crude product.

    Refinement: with alcohol and decolorization using activated carbon to achieve high purity.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high product purity, good yield, and cost-effectiveness. The raw materials used are readily available, and the solvents are efficiently recovered to reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Mestanolone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mestanolone has several scientific research applications:

Comparison with Similar Compounds

    Androstanolone (Dihydrotestosterone; DHT): Mestanolone is similar to androstanolone but is orally active.

    Mesterolone: Another synthetic derivative of DHT, used for similar purposes but with different pharmacokinetics.

    Oxandrolone: An anabolic steroid with a different structure but similar anabolic effects.

Uniqueness: this compound is unique due to its strong androgenic effects and weak anabolic effects. Unlike other anabolic steroids, it does not convert to estrogen, reducing the risk of estrogenic side effects such as gynecomastia. Its oral activity also distinguishes it from other similar compounds .

Properties

CAS No.

521-11-9

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(10S,13S,17S)-17-hydroxy-10,13,17-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h13,15-17,22H,4-12H2,1-3H3/t13?,15?,16?,17?,18-,19-,20-/m0/s1

InChI Key

WYZDXEKUWRCKOB-SCWDVOOWSA-N

SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4(C)O)C

Isomeric SMILES

C[C@]12CCC(=O)CC1CCC3C2CC[C@]4(C3CC[C@]4(C)O)C

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4(C)O)C

Appearance

Solid powder

melting_point

192.5 °C

Key on ui other cas no.

521-11-9

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(17beta)-isomer of mestanolone
(5beta,17alpha)-isomer of mestanolone
(5beta,17beta)-isomer of mestanolone
17 alpha-methyl-17 beta-hydroxy-5 alpha-androstan-3-one
17 alpha-methyl-5 alpha-dihydrotestosterone
17 alpha-methylandrostan-17 beta-ol-3-one
17 beta-hydroxy-17-methyl-5 alpha-androstan-3-one
17-methyldihydrotestosterone
17alpha-methyl-DHT
17alpha-methyldihydrotestosterone
17beta-hydroxy-17alpha-methyl-5alpha-androstan-3-one
mestaline
mestanolone
methylandrostanolone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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